molecular formula C23H27NO6 B261921 9-(2-Nitrophenyl)-3,3,6,6-tetramethyl-4a-hydroxy-3,4,4a,5,6,9a-hexahydro-9H-xanthene-1,8(2H,7H)-dione

9-(2-Nitrophenyl)-3,3,6,6-tetramethyl-4a-hydroxy-3,4,4a,5,6,9a-hexahydro-9H-xanthene-1,8(2H,7H)-dione

Cat. No. B261921
M. Wt: 413.5 g/mol
InChI Key: GORMMYWRNUWTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-Nitrophenyl)-3,3,6,6-tetramethyl-4a-hydroxy-3,4,4a,5,6,9a-hexahydro-9H-xanthene-1,8(2H,7H)-dione, commonly known as NBD, is a fluorescent dye that is widely used in scientific research. It is a xanthenedione derivative that exhibits strong fluorescence properties, making it a popular choice for a variety of applications.

Mechanism of Action

The fluorescence properties of NBD are due to its ability to undergo excited-state intramolecular proton transfer (ESIPT). When excited by light, NBD undergoes a rapid proton transfer within its molecule, resulting in a shift in the absorption and emission spectra. This unique mechanism of action makes NBD a highly sensitive and selective fluorescent probe.
Biochemical and Physiological Effects:
NBD is a non-toxic fluorescent dye that is widely used in biological systems. It has been shown to have minimal effects on the structure and function of proteins and other biomolecules, making it an ideal tool for studying biological processes. NBD has also been used to study the transport and localization of molecules within cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of NBD is its strong fluorescence properties, which make it a highly sensitive and selective probe. It is also relatively easy to synthesize and can be attached to a variety of biomolecules. However, one limitation of NBD is that it can be affected by changes in pH and temperature, which can affect its fluorescence properties. Additionally, NBD can be sensitive to quenching by other molecules in biological systems.

Future Directions

There are many potential future directions for the use of NBD in scientific research. One area of interest is the development of new methods for attaching NBD to biomolecules, which could improve its sensitivity and selectivity. Another area of interest is the use of NBD in live-cell imaging, which could provide new insights into the dynamics of biological processes. Additionally, NBD could be used in the development of new biosensors for detecting specific molecules in biological systems.

Synthesis Methods

The synthesis of NBD involves the reaction of 2-nitrobenzaldehyde with dimedone in the presence of a catalyst such as piperidine. The resulting product is then treated with a reducing agent such as sodium borohydride to produce NBD. The overall synthesis process is relatively simple and can be carried out using standard laboratory techniques.

Scientific Research Applications

NBD has a wide range of applications in scientific research, particularly in the field of biochemistry. It is commonly used as a fluorescent probe to study the structure and function of proteins and other biomolecules. NBD can be attached to specific amino acid residues in proteins, allowing researchers to study the conformational changes that occur during protein folding or binding interactions.

properties

Product Name

9-(2-Nitrophenyl)-3,3,6,6-tetramethyl-4a-hydroxy-3,4,4a,5,6,9a-hexahydro-9H-xanthene-1,8(2H,7H)-dione

Molecular Formula

C23H27NO6

Molecular Weight

413.5 g/mol

IUPAC Name

10a-hydroxy-3,3,6,6-tetramethyl-9-(2-nitrophenyl)-2,4,5,7,8a,9-hexahydroxanthene-1,8-dione

InChI

InChI=1S/C23H27NO6/c1-21(2)9-15(25)19-17(11-21)30-23(27)12-22(3,4)10-16(26)20(23)18(19)13-7-5-6-8-14(13)24(28)29/h5-8,18,20,27H,9-12H2,1-4H3

InChI Key

GORMMYWRNUWTJI-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C3C(=O)CC(CC3(O2)O)(C)C)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C3C(=O)CC(CC3(O2)O)(C)C)C4=CC=CC=C4[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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